molecular formula C12H14N2 B159898 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-24-9

10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No. B159898
M. Wt: 186.25 g/mol
InChI Key: ODAUDQJTSPAXOC-UHFFFAOYSA-N
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Description

10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a chemical compound that has been studied for its potential pharmacological properties . It has been found to have intrinsic activity at human MT2 receptors .


Synthesis Analysis

The synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves a one-pot process using 2-(3-methyl-1H-indol-1-yl) ethylamine, benzotriazole, and aldehydes in the presence of a catalytic amount of acid catalysts . This process yields high amounts of the compound via iminium cation intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is characterized by the presence of a pyrazinoindole nucleus . The compound also contains a methyl group attached to the 10th carbon atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole include the formation of a transient intermediate and subsequent generation of an iminium cation . This cation then undergoes intramolecular cyclization .

Scientific Research Applications

Synthesis and Chemical Properties

10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has been a subject of interest in organic synthesis. Tiwari et al. (2005) reported a highly efficient one-pot synthesis of 1-substituted derivatives of this compound, demonstrating its utility in chemical synthesis (Tiwari et al., 2005). Additionally, Katritzky et al. (2003) developed a novel synthesis method for these compounds, further indicating their significance in organic chemistry (Katritzky et al., 2003).

Biological Activity

This chemical has been explored for its biological activity. Tiwari et al. (2006) synthesized derivatives and examined their antifungal activity against various pathogenic strains, showing potential as antifungal agents (Tiwari et al., 2006). In a different study, derivatives of this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (Tiwari et al., 2006).

Cancer Research

In the field of cancer research, Kim et al. (2017) designed and synthesized novel analogs of this compound, which showed potent cytotoxicity in breast cancer cell lines, suggesting its potential use in cancer therapy (Kim et al., 2017).

Future Directions

Future research on 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole could focus on further elucidating its mechanism of action, particularly its interaction with human MT2 receptors . Additionally, more studies are needed to fully characterize its physical and chemical properties, as well as its safety and potential hazards.

properties

IUPAC Name

10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-10-4-2-3-5-11(10)14-7-6-13-8-12(9)14/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAUDQJTSPAXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCN2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562024
Record name 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

CAS RN

126718-24-9
Record name 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RK Tiwari, AK Verma, AK Chhillar, D Singh… - Bioorganic & Medicinal …, 2006 - Elsevier
Series of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles derivatives have been synthesized and examined for their activity against pathogenic strains of Aspergillus …
Number of citations: 63 www.sciencedirect.com
AR Katritzky, AK Verma, HY He… - The Journal of Organic …, 2003 - ACS Publications
Condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine (7) with benzotriazole and formaldehyde gave 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]…
Number of citations: 45 pubs.acs.org
RK Tiwari, J Singh, D Singh, AK Verma, R Chandra - Tetrahedron, 2005 - Elsevier
A practical and general one-pot synthesis of 1-substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles is described. The approach uses 2-(3-methyl-1H-indol-1-yl) ethylamine, …
Number of citations: 37 www.sciencedirect.com
RK Tiwari, D Singh, J Singh, V Yadav… - Bioorganic & medicinal …, 2006 - Elsevier
A series of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indole derivatives have been synthesized and tested against the Gram positive and Gram negative strains of bacteria namely …
Number of citations: 112 www.sciencedirect.com
AR Katritzky, NG Akhmedov… - Magnetic …, 2005 - Wiley Online Library
The temperature‐dependent 1 H and 13 C NMR spectra of 2‐(2‐butynyl)‐10‐methyl‐1,2,3,4‐tetrahydropyrazino[1,2‐a]indole (4) (as a representative example of 1–9) in CFCl 3 + CD 2 …
S Kumar, Ritika - Future Journal of Pharmaceutical Sciences, 2020 - Springer
Background Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important …
Number of citations: 63 link.springer.com
M Jegadheeswaran - 2012 - repository-tnmgrmu.ac.in
The present studies is coumarins are the compounds which posses a range of pharmacological activity like anti-HIV, antimicrobial, anticancer and anticoagulant. These …
Number of citations: 3 repository-tnmgrmu.ac.in
D Sonawane - ijcspub.org
The indole nucleus was found in a variety of bioactive aromatic compounds that had biological uses. Many significant synthetic medicine compounds contain an indole scaffold, which …
Number of citations: 2 ijcspub.org
K Yasrebi - 2020 - repo.bibliothek.uni-halle.de
Today, antibiotic resistance has become a major problem in therapies and many subsequent infections have been caused due to this resistance. Hence, there is an emerging need to …
Number of citations: 3 repo.bibliothek.uni-halle.de
AL Svogie - Rhodes University, 2015 - commons.ru.ac.za
According to the World Health Organisation (WHO), deaths attributed to Plasmodium falciparum exceeded 584 000 in 2013, with 198 million new cases of malaria being reported. One …
Number of citations: 1 commons.ru.ac.za

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